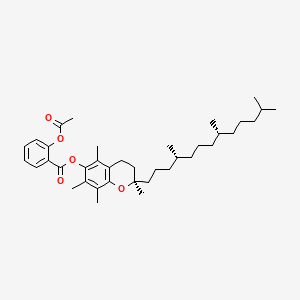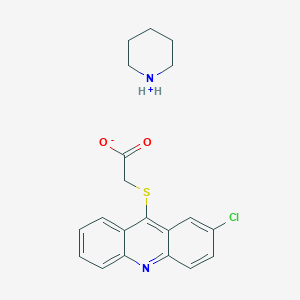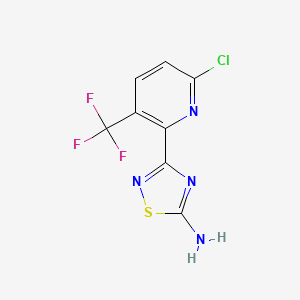
Trimethylammonium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylammonium nitrate is an organic compound with the molecular formula C₃H₁₀N₂O₃. It is a quaternary ammonium salt, consisting of a trimethylammonium cation and a nitrate anion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylammonium nitrate can be synthesized by treating trimethylamine with nitric acid. The reaction typically involves the following steps:
Reaction of Trimethylamine with Nitric Acid: Trimethylamine is reacted with nitric acid to form this compound. [ \text{(CH₃)₃N} + \text{HNO₃} \rightarrow \text{(CH₃)₃NHNO₃} ]
Purification: The resulting this compound is purified by recrystallization from ethanol and dried at 110°C in an air oven.
Industrial Production Methods
In industrial settings, this compound is produced by reacting equimolar solutions of silver nitrate and trimethylammonium iodide. The silver iodide precipitate is removed, and the clear solution of this compound is evaporated to reduce the volume, resulting in the formation of white crystals .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylammonium nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert it into other nitrogen-containing compounds.
Substitution: It can undergo substitution reactions where the nitrate anion is replaced by other anions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often involve halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce nitro compounds, while reduction can yield amines.
Wissenschaftliche Forschungsanwendungen
Trimethylammonium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is used in studies involving quaternary ammonium compounds and their effects on biological systems.
Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of trimethylammonium nitrate involves its interaction with molecular targets and pathways in biological systems. As a quaternary ammonium compound, it can interact with cell membranes and proteins, affecting their function. It can also act as an agonist at muscarinic receptors, influencing neurotransmission in the nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylammonium Nitrate: Similar in structure but with an additional methyl group.
Cetyltrimethylammonium Bromide: A quaternary ammonium compound with a longer alkyl chain.
Uniqueness
Trimethylammonium nitrate is unique due to its specific molecular structure, which allows it to interact with various biological targets and participate in a wide range of chemical reactions. Its relatively simple structure compared to other quaternary ammonium compounds makes it a versatile reagent in scientific research .
Eigenschaften
CAS-Nummer |
25238-43-1 |
|---|---|
Molekularformel |
C3H10N2O3 |
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
trimethylazanium;nitrate |
InChI |
InChI=1S/C3H9N.NO3/c1-4(2)3;2-1(3)4/h1-3H3;/q;-1/p+1 |
InChI-Schlüssel |
YSXXGOKILPYXSH-UHFFFAOYSA-O |
Kanonische SMILES |
C[NH+](C)C.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


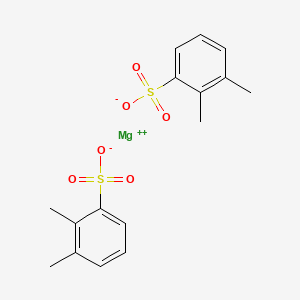
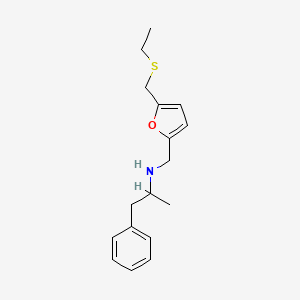
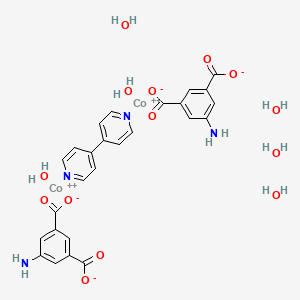
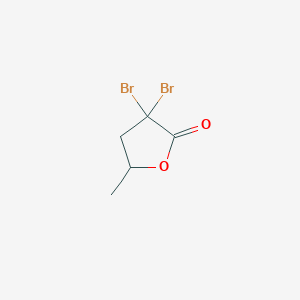
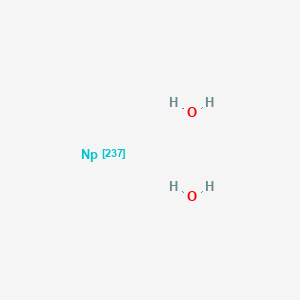
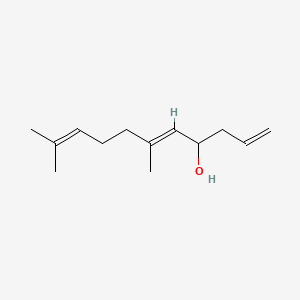

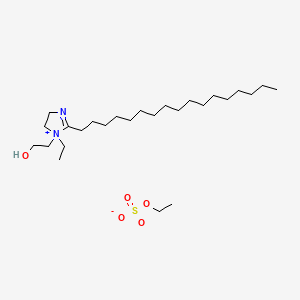
![Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate](/img/structure/B13748916.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid](/img/structure/B13748919.png)
![Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B13748920.png)
